![molecular formula C8H8BrF3N2 B2738518 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1893038-96-4](/img/structure/B2738518.png)
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a chemical compound with the empirical formula C6H3BrF3N . It is a solid with a molecular weight of 225.99 . This compound is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 225.99 . Its empirical formula is C6H3BrF3N . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .Scientific Research Applications
Synthesis and Structural Analysis
A wide range of imidazo[1,5-a]pyridine derivatives, including those with bromo and trifluoromethyl groups, are synthesized through various chemical processes. These compounds are structurally elucidated using techniques such as NMR spectroscopy and X-ray crystallography. Theoretical calculations, including density functional theory (DFT) and molecular docking studies, are employed to predict the behavior and interaction of these compounds with biological targets. For instance, certain derivatives have been studied for their potential as tyrosyl-tRNA synthetase inhibitors, which could have implications in antibacterial drug development (Jabri et al., 2023).
Corrosion Inhibition
Imidazo[1,5-a]pyridine derivatives, including those with bromo and trifluoromethyl substituents, have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness is assessed through various methods, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. These studies are crucial for developing new materials with enhanced resistance to corrosion, which has significant industrial applications (Saady et al., 2021).
Catalysis and Organic Synthesis
The synthesis of imidazo[1,5-a]pyridines, including brominated and trifluoromethylated derivatives, often involves catalytic processes that enhance reaction efficiency. Techniques such as copper-mediated aerobic oxidative coupling and triflic anhydride-mediated cyclodehydration are employed to construct these heterocyclic compounds under mild conditions. These synthetic methodologies are pivotal for the preparation of complex organic molecules that can serve as intermediates in pharmaceutical and materials science research (Pelletier & Charette, 2013).
Material Science and Luminescence
Imidazo[1,5-a]pyridine derivatives are explored for their properties in material science, such as their fluorescence characteristics. These compounds can exhibit significant Stokes' shifts, making them potential candidates for use in optoelectronic devices and fluorescent probes. The ability to tune these properties through chemical modification opens up avenues for the development of novel materials with specific optical properties (Volpi et al., 2017).
Antimicrobial and Anticancer Activities
Research into the biological activities of imidazo[1,5-a]pyridine derivatives includes evaluating their potential as antimicrobial and anticancer agents. Microwave-assisted synthesis techniques facilitate the rapid preparation of these compounds, which are then screened for activity against various bacterial strains and cancer cell lines. Such studies are crucial for identifying new therapeutic agents with enhanced efficacy and reduced toxicity (Shelke et al., 2017).
Safety and Hazards
This compound is considered hazardous. It is irritating to skin, eyes, and the respiratory system. It may have harmful effects if inhaled or swallowed . The hazard classifications include Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. The target organs include the respiratory system .
Future Directions
The future of 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine and other TFMP derivatives looks promising. They are currently used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2/c9-6-5-3-1-2-4-14(5)7(13-6)8(10,11)12/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNRSZASQUUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C(F)(F)F)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
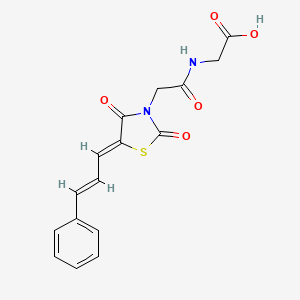
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
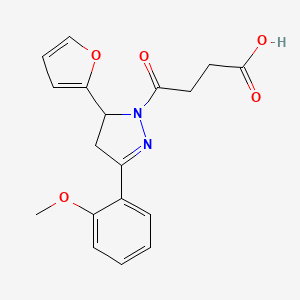
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)
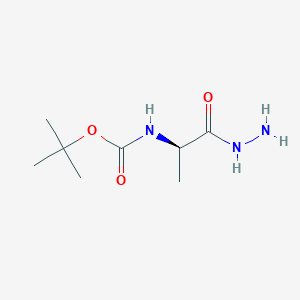
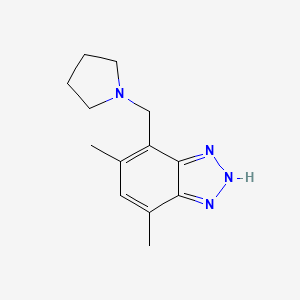

![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)
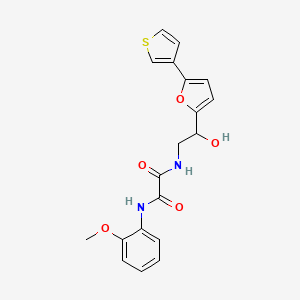
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2738454.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)
![N-((4aR,6S,7R,8R,8aS)-6-(4-chlorophenoxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2738458.png)